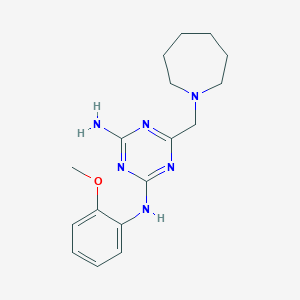

6-(azepan-1-ylmethyl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine

Description

6-(Azepan-1-ylmethyl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a triazine derivative featuring a 1,3,5-triazine core substituted with an azepan-1-ylmethyl group at position 6 and a 2-methoxyphenylamino group at position 2 (N2). The 2-methoxyphenyl group contributes electron-donating effects via its methoxy substituent, which may influence π-π stacking interactions in biological systems or modulate solubility .

Structurally, this compound belongs to the N2,6-disubstituted-1,3,5-triazine-2,4-diamine family, a scaffold widely explored for its pharmacological and material science applications.

Properties

IUPAC Name |

6-(azepan-1-ylmethyl)-2-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N6O/c1-24-14-9-5-4-8-13(14)19-17-21-15(20-16(18)22-17)12-23-10-6-2-3-7-11-23/h4-5,8-9H,2-3,6-7,10-12H2,1H3,(H3,18,19,20,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDXTYWIAQLDZER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=NC(=NC(=N2)N)CN3CCCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(azepan-1-ylmethyl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of the azepane ring and the methoxyphenyl group. These intermediates are then reacted with a triazine precursor under controlled conditions to form the final compound. Common reagents used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact. Key considerations include the selection of efficient catalysts, solvent recovery systems, and waste management protocols.

Chemical Reactions Analysis

Types of Reactions

6-(azepan-1-ylmethyl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkane derivatives. Substitution reactions can result in a wide range of functionalized products.

Scientific Research Applications

6-(azepan-1-ylmethyl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(azepan-1-ylmethyl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Azepan-1-ylmethyl vs. Smaller Amine Substituents

The azepan-1-ylmethyl group confers greater conformational flexibility and lipophilicity compared to smaller substituents like pyrrolidinyl (e.g., 6-(1-pyrrolidinyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine, MW = 353.41) . This may improve blood-brain barrier penetration, as seen in azepane-containing CNS drugs.

2-Methoxyphenyl vs. Other Aromatic Groups

The 2-methoxyphenyl group at N2 enhances solubility in polar solvents compared to unsubstituted phenyl groups (e.g., 6-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine, water solubility < 1 mg/mL) . However, steric hindrance from the ortho-methoxy group may limit binding affinity in certain targets compared to para-substituted analogs .

Electrophilic Reactivity

The chloromethyl analog (6-(chloromethyl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine) is highly reactive, enabling facile derivatization via nucleophilic substitution . In contrast, the azepan-1-ylmethyl group stabilizes the compound against hydrolysis, making it more suitable for in vivo applications .

Biological Activity

6-(azepan-1-ylmethyl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a compound belonging to the triazine family, which has gained attention for its potential biological activities, particularly in the field of cancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazine ring substituted with an azepane and a methoxyphenyl group. The structural formula can be represented as follows:

Research indicates that triazine derivatives often interact with various biological targets, enhancing their therapeutic efficacy. The proposed mechanisms of action for this compound include:

- Inhibition of Cell Proliferation : Triazine derivatives have shown to inhibit the proliferation of cancer cells by inducing apoptosis through various pathways.

- Antagonism of Receptors : Similar compounds have been documented to act on G protein-coupled receptors (GPCRs), affecting intracellular signaling cascades that lead to cell growth inhibition .

Anticancer Activity

Several studies have highlighted the anticancer potential of triazine derivatives. For instance, hybrid molecules combining triazine with azole structures demonstrated promising in vitro and in vivo anticancer activity. These compounds showed effectiveness against various cancer cell lines, including breast and prostate cancer cells .

Case Studies

- Study on Triazine-Azole Hybrids : A study published in 2020 indicated that certain triazine-azole hybrids exhibited significant cytotoxicity against multiple cancer cell lines. The study emphasized structure-activity relationships (SAR) that could guide further development of these compounds as anticancer agents .

- In Vivo Studies : Animal model studies have demonstrated that triazine derivatives can reduce tumor size and improve survival rates when administered at specific dosages. These findings support the potential for clinical applications in oncology .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.